molecular formula C15H16ClN3O2S B2569537 (5-Chlorothiophen-2-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone CAS No. 1797593-15-7

(5-Chlorothiophen-2-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2569537
CAS RN: 1797593-15-7
M. Wt: 337.82
InChI Key: AQKOKJRJCCOCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chlorothiophen-2-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Molecular Interaction Studies

A study focused on the molecular interaction of a compound with the CB1 cannabinoid receptor, utilizing AM1 molecular orbital method for conformational analysis. This research could provide a basis for understanding how similar compounds, including "(5-Chlorothiophen-2-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone", might interact with biological receptors at a molecular level (J. Shim et al., 2002).

Antimicrobial Activity

The synthesis and evaluation of pyridine derivatives for antimicrobial activity were explored in one study. This research underscores the potential of compounds with similar structural features for antimicrobial applications, highlighting the role of chemical synthesis in developing new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Structural and Theoretical Studies

Another study detailed the synthesis, characterization, and theoretical analysis of a compound structurally similar to the one . The research focused on thermal, optical, etching, and structural studies, providing insights into how such compounds can be studied and utilized in material science and chemical engineering (C. S. Karthik et al., 2021).

Behavioral Effects in Biological Models

Research on lorcaserin, a compound with affinity for serotonin receptors, explored its behavioral effects in rats. Studies like this can inform on how compounds with specific receptor targets might be used in neuroscience research to understand behavior and receptor function (Katherine M. Serafine et al., 2015).

Antagonist and Agonist Activity

Investigation into the discovery of potent antagonists for G protein-coupled receptors provided valuable information on the structure-activity relationship and the design of compounds for targeted receptor modulation. This research is crucial for developing compounds with specific biological activities (F. Anthony Romero et al., 2012).

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c1-10-2-5-14(18-17-10)21-11-6-8-19(9-7-11)15(20)12-3-4-13(16)22-12/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKOKJRJCCOCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorothiophen-2-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

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